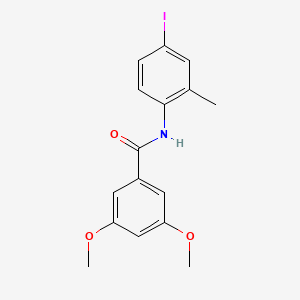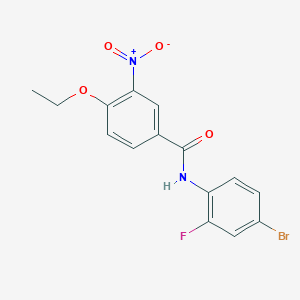![molecular formula C22H21FN2O3S B3714704 (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3714704.png)
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Übersicht
Beschreibung
The compound (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes a fluorophenyl group, a methoxy-methyl-propylphenyl group, and a sulfanylidene-diazinane-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane-dione core: This can be achieved by reacting appropriate diketones with thiourea under acidic conditions to form the diazinane-dione structure.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the diazinane-dione intermediate.
Addition of the methoxy-methyl-propylphenyl group: This is typically done through a Friedel-Crafts alkylation reaction, where the diazinane-dione intermediate is treated with a methoxy-methyl-propylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: to ensure consistent reaction conditions and high yields.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to isolate and purify the final product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound’s fluorophenyl and methoxy-methyl-propylphenyl groups allow it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-1-(2-Chlorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-1-(2-Bromophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
The presence of the fluorophenyl group in (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- analogs. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.
Eigenschaften
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-12(2)15-10-14(13(3)9-19(15)28-4)11-16-20(26)24-22(29)25(21(16)27)18-8-6-5-7-17(18)23/h5-12H,1-4H3,(H,24,26,29)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDTUDZDEJIZSU-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B3714628.png)

![3-chloro-N-{4-[(3-methylbenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3714648.png)
![2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B3714654.png)
![5-{[2-(Benzyloxy)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B3714657.png)

![N-[4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]phenyl]benzamide](/img/structure/B3714678.png)
![5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3714679.png)
![7-chloro-5-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-nitro-2,1,3-benzothiadiazole](/img/structure/B3714683.png)
![N-{4-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide](/img/structure/B3714685.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoate](/img/structure/B3714688.png)
![Ethyl 4-{5-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B3714694.png)
![3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid](/img/structure/B3714709.png)

